molecular formula C20H18N4O4S3 B3206433 N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide CAS No. 1040668-82-3

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

Cat. No.: B3206433
CAS No.: 1040668-82-3
M. Wt: 474.6 g/mol
InChI Key: OKXFZNVGFHNLDP-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a heterocyclic compound featuring a benzothiazole core linked to a thiazole ring via a propanamide bridge. The thiazole moiety is substituted with a 4-methoxybenzenesulfonamido group, which confers unique electronic and steric properties. This compound is structurally designed to exploit the pharmacological relevance of benzothiazoles and sulfonamides, both known for their roles in kinase inhibition, anti-inflammatory activity, and antimicrobial applications .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4S3/c1-28-14-7-9-15(10-8-14)31(26,27)24-20-21-13(12-29-20)6-11-18(25)23-19-22-16-4-2-3-5-17(16)30-19/h2-5,7-10,12H,6,11H2,1H3,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKXFZNVGFHNLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CCC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Formation of the Benzothiazole Ring: Starting from o-aminothiophenol and a suitable aldehyde, the benzothiazole ring can be synthesized through a cyclization reaction.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized from α-haloketones and thiourea.

    Coupling Reactions: The benzothiazole and thiazole rings can be coupled using appropriate linkers and reagents.

    Introduction of the Sulfonamide Group: The sulfonamide group can be introduced through a reaction with sulfonyl chlorides and amines.

    Final Assembly: The final compound can be assembled through amide bond formation using coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production methods for such complex compounds often involve optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, automated synthesis, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the benzothiazole or thiazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, anticancer, or enzyme inhibition properties.

Medicine

In medicine, this compound could be investigated for its therapeutic potential in treating various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide would depend on its specific application. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme and prevent substrate binding. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Molecular Formula Substituents Yield Melting Point (°C) Key Biological Activity Reference
Target Compound : N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide C21H19N5O3S3 4-Methoxybenzenesulfonamido N/A N/A Hypothesized kinase inhibition N/A
17b : N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide C30H23N5O5S2 4-Nitrobenzenesulfonyl, phenyl 83.98% 111.5–111.7 Not specified
17c : N-(1,3-benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide C33H24N6O5S2 4-Nitrobenzenesulfonyl, indole 99.33% 140.0–140.4 Not specified
7l : 3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(4-ethoxyphenyl)propanamide C16H17N5O2S2 Oxadiazole, 4-ethoxyphenyl 80% 177–178 Antimicrobial, anti-inflammatory
Dabrafenib Mesylate (FDA-approved kinase inhibitor) C23H20F3N5O2S2 2,6-Difluorobenzenesulfonamido, pyrimidinyl N/A N/A BRAF kinase inhibition (melanoma therapy)
V003-3398 : Fluorophenylamino-thiazole derivative C20H24FN5O3S 2-Fluorophenylamino, methoxyethyl N/A N/A Screening compound for protease inhibition

Structural and Functional Analysis:

Sulfonamide Substituents :

  • The target compound’s 4-methoxybenzenesulfonamido group is less electron-withdrawing than the 4-nitrobenzenesulfonyl groups in 17b and 17c . This difference may enhance metabolic stability compared to nitro derivatives, which are prone to reduction in vivo.
  • Dabrafenib ’s 2,6-difluorobenzenesulfonamido group demonstrates the importance of halogenation in enhancing target affinity and pharmacokinetics .

V003-3398 incorporates a fluorophenylamino-thiazole motif, highlighting the role of fluorine in improving membrane permeability .

Synthetic Efficiency :

  • Analogs like 17c achieve near-quantitative yields (99.33%) via optimized coupling reactions, suggesting that the target compound’s synthesis could benefit from similar methodologies .

Biological Implications :

  • The benzothiazole core shared by the target compound and 17b–17c is associated with anti-inflammatory and anticancer activity, likely due to interactions with ATP-binding pockets in kinases .
  • The methoxy group in the target compound may improve solubility compared to bulkier substituents (e.g., indole in 17c), which could enhance oral bioavailability .

Biological Activity

N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide is a compound of significant interest due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety and a thiazole ring, which are known for their biological activity. The presence of the sulfonamide group enhances its pharmacological profile. The molecular formula is C18_{18}H18_{18}N4_{4}O3_{3}S2_{2}, with a molecular weight of approximately 402.49 g/mol.

Antimicrobial Activity

Research has demonstrated that derivatives of benzothiazole and thiazole exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. A study indicated that related thiazole derivatives had minimal inhibitory concentrations (MICs) ranging from 50 μg/mL to 100 μg/mL against tested pathogens .

CompoundMIC (μg/mL)Target Organism
6-Thiocyanate-β-bromo-propionyl-UBT50Bacteria
N-(1,3-benzothiazol-2-yl) derivatives100Fungi

Anticancer Activity

Several studies have evaluated the anticancer potential of benzothiazole derivatives. For example, compounds derived from benzothiazole have been tested against various cancer cell lines such as SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). Some derivatives exhibited moderate inhibitory effects on cell proliferation, indicating potential as anticancer agents .

The biological mechanisms through which these compounds exert their effects include:

  • Inhibition of Enzymatic Activity : Compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, certain derivatives promote apoptosis through mitochondrial pathways.

In particular, the sulfonamide group is believed to play a crucial role in enhancing the compound's interaction with biological targets.

Study on Antimicrobial Efficacy

In a recent study published in PMC, researchers synthesized several thiazole derivatives and tested their antimicrobial efficacy. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Screening

Another study focused on the anticancer properties of thiazole derivatives. Selected compounds were evaluated for their cytotoxicity against cancer cell lines. The findings suggested that specific substitutions on the thiazole ring could enhance anticancer activity, underscoring the importance of structural modifications in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-benzothiazol-2-yl)-3-[2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-yl]propanamide

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